

Application Notes and Protocols for cis-Ned19 in Live-Cell Calcium Imaging

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Compound of Interest

Compound Name: *cis-Ned19*

Cat. No.: B12368896

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca^{2+}) from acidic organelles, such as lysosomes and endosomes.[1][2] This signaling pathway is crucial in various cellular processes, including T-cell activation, smooth muscle contraction, and cellular proliferation.[3][4] **cis-Ned19** is a cell-permeant antagonist of the NAADP pathway. It acts as a non-competitive antagonist, inhibiting NAADP-induced Ca^{2+} release by targeting two-pore channels (TPCs) on the surface of these acidic stores.[3] These application notes provide a detailed protocol for utilizing **cis-Ned19** as a tool to investigate NAADP-mediated calcium signaling in live cells.

Mechanism of Action

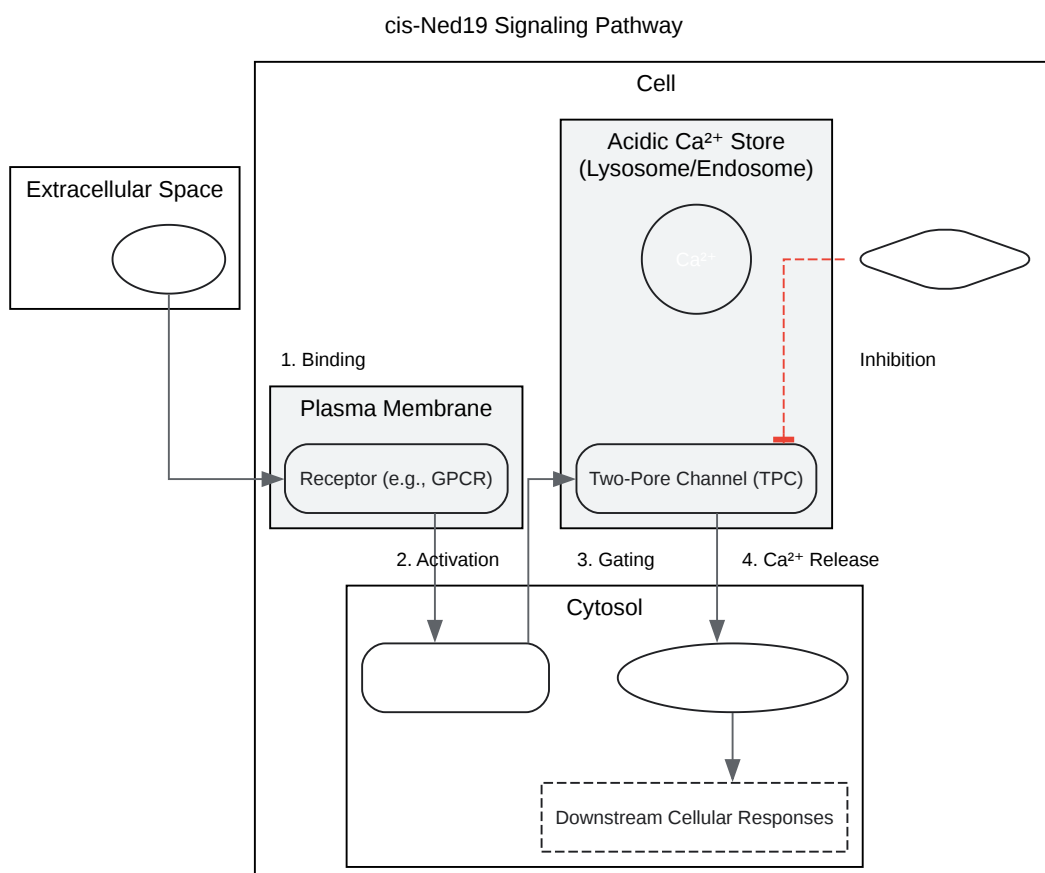
cis-Ned19 specifically blocks the action of NAADP, preventing the release of Ca^{2+} from endolysosomal vesicles. This allows researchers to dissect the contribution of the NAADP/TPC pathway from other calcium release mechanisms, such as those mediated by inositol 1,4,5-trisphosphate (IP_3) or cyclic ADP-ribose (cADPR). Evidence suggests that **cis-Ned19** does not affect Ca^{2+} release from the endoplasmic reticulum, the primary target of IP_3 and cADPR.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of **cis-Ned19** observed in various studies. This data can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

Parameter	Cell Type	Agonist	cis-Ned19 Concentration	Observed Effect	Reference
IC ₅₀	Rat Aortic Smooth Muscle Cells	Norepinephrine (100 µM)	2.7 µM	Inhibition of [Ca ²⁺] _i rise	
Effective Concentration	Rat Aortic Smooth Muscle Cells	Norepinephrine (100 µM)	5 µM	~50% suppression of maximal [Ca ²⁺] _i increase	
Effective Concentration	Rat Aortic Smooth Muscle Cells	5-HT, Ang II, AVP	25 µM	Slight decrease in [Ca ²⁺] _i rises	
Saturating Concentration	Rat Aortic Smooth Muscle Cells	Norepinephrine	25 µM	~60% decrease in NE-induced [Ca ²⁺] _i rise	

Signaling Pathway Diagram



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Caption: **cis-Ned19** inhibits NAADP-mediated Ca²⁺ release from acidic stores.

Experimental Protocols

This section provides a detailed methodology for a typical live-cell calcium imaging experiment using **cis-Ned19**.

Materials

- Cells of interest cultured on glass-bottom dishes suitable for live-cell imaging
- Complete culture medium
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescent Ca^{2+} indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127 (20% w/v in DMSO)
- **cis-Ned19** (stock solution in DMSO)
- Agonist of interest (to stimulate NAADP production)
- Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO_2)

Protocol for Live-Cell Calcium Imaging with cis-Ned19

1. Cell Preparation:

- Plate cells on glass-bottom dishes at an appropriate density to allow for individual cell analysis.
- Culture cells under standard conditions until they reach the desired confluency.

2. Calcium Indicator Loading:

- Prepare a loading buffer containing the fluorescent Ca^{2+} indicator. For example, for Fluo-4 AM, a final concentration of 2-5 μM is often used.
- To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS or culture medium.
- Remove the culture medium from the cells and wash once with pre-warmed HBSS.

- Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
- After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.
- Add fresh, pre-warmed HBSS or imaging buffer to the cells.

3. **cis-Ned19** Incubation:

- Prepare the desired concentration of **cis-Ned19** in the imaging buffer. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., starting from 1 μ M to 50 μ M).
- Add the **cis-Ned19** containing buffer to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C prior to imaging. For control experiments, incubate cells with a vehicle control (e.g., DMSO at the same final concentration).

4. Live-Cell Imaging:

- Mount the dish on the fluorescence microscope stage within the environmental chamber.
- Acquire baseline fluorescence for 1-2 minutes to establish a stable signal.
- Add the agonist of interest to stimulate the cells and initiate Ca^{2+} signaling.
- Record the changes in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the Ca^{2+} signal in your system.

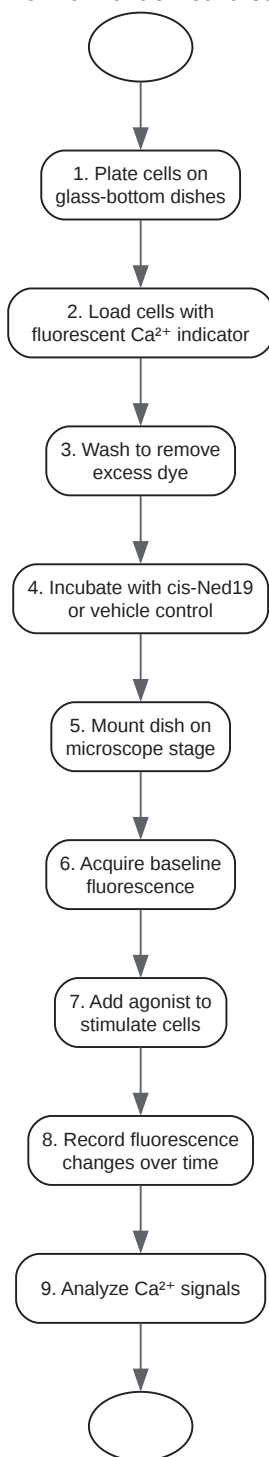
5. Data Analysis:

- Define regions of interest (ROIs) around individual cells.
- Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
- Normalize the fluorescence signal (e.g., as F/F_0 , where F is the fluorescence at a given time and F_0 is the baseline fluorescence).

- Compare the Ca^{2+} response in **cis-Ned19** treated cells to the control group to determine the extent of inhibition.

Experimental Workflow Diagram

Experimental Workflow for cis-Ned19 Calcium Imaging



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Caption: Step-by-step workflow for live-cell calcium imaging using **cis-Ned19**.

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